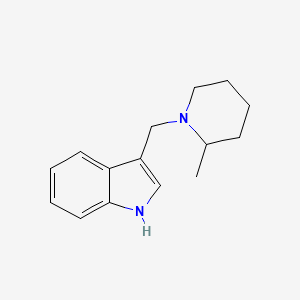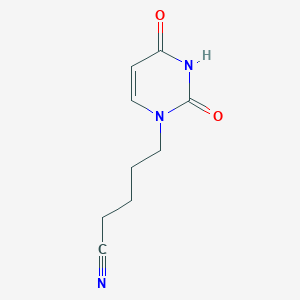
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their broad range of biological activities, including antiviral, antibacterial, and antitumor properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
The synthesis of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile can be achieved through various methods. One common method involves the Biginelli reaction, which is a one-pot three-component condensation reaction of an aldehyde, a β-ketoester, and urea in the presence of a strong acid . This reaction can be catalyzed by various catalysts, including Lewis acids, Brønsted acids, and organocatalysts . Industrial production methods often involve the use of task-specific ionic liquids (TSILs) as catalysts to improve yield and purity .
Analyse Des Réactions Chimiques
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and potassium hydroxide . Major products formed from these reactions include oxadiazole and triazole derivatives . For example, the reaction with ethyl 2-chloroacetoacetate leads to the formation of triazolothiadiazine derivatives .
Applications De Recherche Scientifique
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential as an antiviral, antibacterial, and antitumor agent . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug development .
Mécanisme D'action
The mechanism of action of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to its antiviral and antibacterial effects . For example, it can inhibit the activity of calcium channels and adrenoreceptors, which are involved in various physiological processes .
Comparaison Avec Des Composés Similaires
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile can be compared with other similar compounds, such as 3,4-dihydropyrimidin-2(1H)-one derivatives . These compounds also exhibit a wide range of biological activities and are used in various scientific research applications . this compound is unique due to its specific structure and the presence of a nitrile group, which can influence its reactivity and biological activity .
Propriétés
Numéro CAS |
4113-99-9 |
|---|---|
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
5-(2,4-dioxopyrimidin-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H11N3O2/c10-5-2-1-3-6-12-7-4-8(13)11-9(12)14/h4,7H,1-3,6H2,(H,11,13,14) |
Clé InChI |
SVRQAJYMXPWCJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)NC1=O)CCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
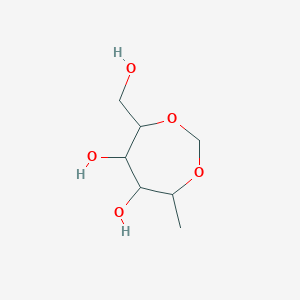

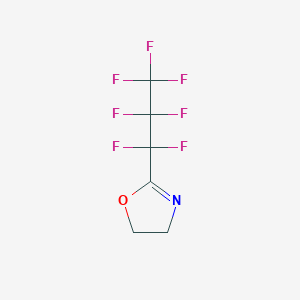
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
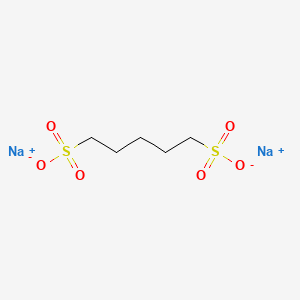
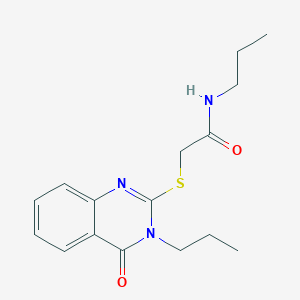

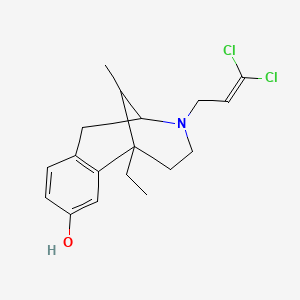
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
